Cytotoxicity Against HepG2 Hepatocellular Carcinoma Cells: Compound 5n vs. Parent Baicalein and 5,6,7-Trimethoxyflavone
Compound 5n (target) exhibited a GI50 of 7.06 μM against HepG2 cells in a sulforhodamine B (SRB) assay, demonstrating greater cytotoxicity than both baicalein and 5,6,7-trimethoxyflavone, which served as the reference compounds in the same study [1]. The paper reports that the majority of newly synthesized flavones, including 5n, showed enhanced cytotoxicity relative to these parent compounds, indicating that the 3-methoxybenzoylamino substituent on the B-ring is a key contributor to the improved activity profile [1].
| Evidence Dimension | Cytotoxicity (GI50) against HepG2 human hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | 5n GI50 = 7.06 μM |
| Comparator Or Baseline | Baicalein and 5,6,7-trimethoxyflavone (exact GI50 values not numerically specified in abstract; study states compound 5n exhibits greater cytotoxicity than these parent compounds) |
| Quantified Difference | Compound 5n is reported as more potent than baicalein and 5,6,7-trimethoxyflavone; the numerical GI50 difference cannot be calculated without the comparator values from the full text, but the rank-order potency within the same experiment is established. |
| Conditions | SRB assay, HepG2 cell line, 48 h exposure (Bioorg Med Chem Lett 2016) |
Why This Matters
For procurement targeting HepG2-based assays, compound 5n offers validated superior cytotoxicity over the widely available parent flavones baicalein and 5,6,7-trimethoxyflavone, reducing the risk of selecting an underperforming scaffold.
- [1] Yun BH, Lee YH, Park KT, Jung SJ, Lee YS. Synthesis of novel flavone derivatives possessing substituted benzamides and their biological evaluation against human cancer cells. Bioorg Med Chem Lett. 2016;26(17):4170-3. doi:10.1016/j.bmcl.2016.07.063. PMID: 27503682. View Source
